molecular formula C24H17ClO5 B2718810 methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 329709-41-3

methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B2718810
CAS No.: 329709-41-3
M. Wt: 420.85
InChI Key: XBDNBCQTDLLLTO-UHFFFAOYSA-N
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Description

Methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl and methyl 4-hydroxybenzoate.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate can be compared with other chromen derivatives:

    6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzoate: Similar structure but lacks the methyl group, which may affect its biological activity.

    Methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}propanoate: Similar structure but with a different ester group, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Overview

Methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic compound belonging to the class of chromen derivatives, which are known for their diverse biological activities. This compound features a chromen ring system with various substituents that enhance its pharmacological profiles. The biological activity of this compound has been the subject of numerous studies, indicating its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H16ClO4\text{C}_{19}\text{H}_{16}\text{ClO}_4

This structure includes a chloro group, a phenyl group, and an ester linkage that contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds within the chromen class, including this compound, exhibit significant antioxidant properties. These properties are attributed to the ability of the chromen moiety to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways. For instance, compounds with similar structures have demonstrated effectiveness against glioma and breast cancer cells by activating caspase pathways and inhibiting key survival signals .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This makes it a candidate for further development as an antimicrobial agent, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Study on Antioxidant Effects

A study conducted by Hamidian et al. (2013) highlighted the antioxidant activity of chromen derivatives, including this compound. The results indicated a significant reduction in oxidative markers in treated cells compared to controls, suggesting its potential use in preventing oxidative damage in various diseases .

Research on Anticancer Activity

In vitro studies showed that this compound effectively reduced cell viability in glioma cell lines by inducing G2/M phase arrest and activating apoptotic pathways. The compound's ability to selectively target cancer cells while sparing normal cells was particularly noted, indicating a favorable therapeutic index .

Data Table: Biological Activities

Activity Mechanism Reference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialDisrupts cell membranes

Properties

IUPAC Name

methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClO5/c1-28-24(27)17-9-7-15(8-10-17)14-29-22-13-21-19(11-20(22)25)18(12-23(26)30-21)16-5-3-2-4-6-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDNBCQTDLLLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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